![molecular formula C12H24ClO3PS B14596854 Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate CAS No. 61609-48-1](/img/structure/B14596854.png)
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate is a chemical compound known for its unique structure and properties It contains a phosphonate group, which is a key functional group in many organic compounds, and is characterized by the presence of a chloro and ethylsulfanyl substituent on the ethenyl group
Preparation Methods
The synthesis of Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate typically involves the reaction of dibutyl phosphite with 2-chloro-2-(ethylsulfanyl)ethenyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. The chloro and ethylsulfanyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate can be compared with similar compounds such as:
Dibutyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl.
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphate: Contains a phosphate group instead of a phosphonate group.
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphinate: Contains a phosphinate group instead of a phosphonate group.
Properties
CAS No. |
61609-48-1 |
|---|---|
Molecular Formula |
C12H24ClO3PS |
Molecular Weight |
314.81 g/mol |
IUPAC Name |
1-[butoxy-(2-chloro-2-ethylsulfanylethenyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C12H24ClO3PS/c1-4-7-9-15-17(14,16-10-8-5-2)11-12(13)18-6-3/h11H,4-10H2,1-3H3 |
InChI Key |
JNYJEDIXKVSBHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C=C(SCC)Cl)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


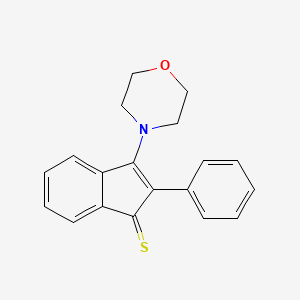
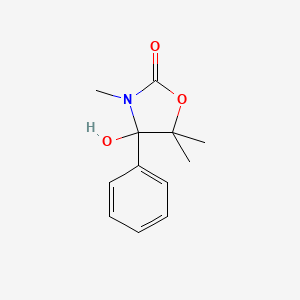
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione](/img/structure/B14596777.png)
![6-Acetyl-8-ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14596786.png)
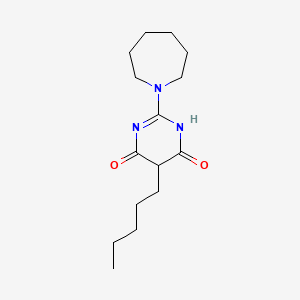
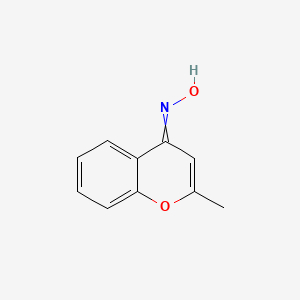
![1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14596800.png)
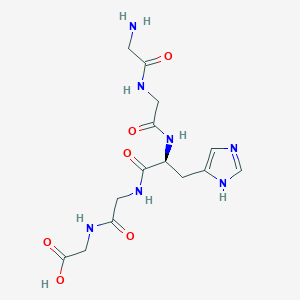

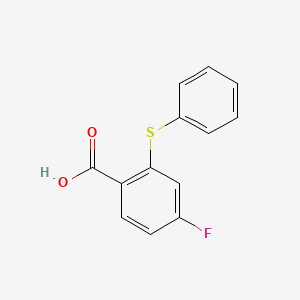
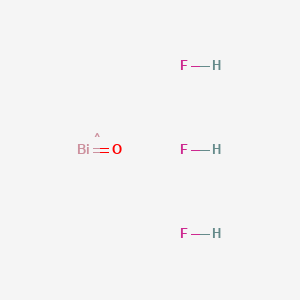
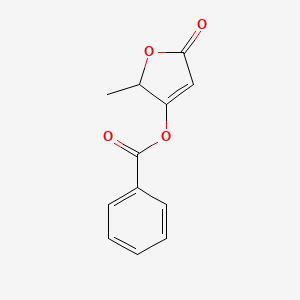
![1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one](/img/structure/B14596852.png)

